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Welcome to the technical support center for researchers, scientists, and drug development
professionals. This resource provides troubleshooting guides and frequently asked questions
(FAQs) to address common challenges encountered when harmonizing disparate real-world
data (RWD) sources.

Section 1: Semantic Harmonization & Data
Standardization

This section addresses issues related to inconsistent coding, terminology, and units of
measurement across different data sources.

Frequently Asked Questions (FAQs)

Q1: My RWD sources (EHR, claims) use different codes for the same diagnosis (e.g., ICD-9,
ICD-10, SNOMED CT). How can | standardize them for a unified analysis?

Al: This is a classic semantic harmonization challenge. The solution involves mapping local or
varied codes to a single, standard terminology.

o Strategy:

o Select a Target Standard: Choose a standard ontology appropriate for your research, such
as SNOMED CT for clinical findings or LOINC for laboratory tests.
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o Use Existing Crosswalks: Leverage established mapping resources and crosswalks (e.g.,
from the National Library of Medicine) to translate between code systems (like ICD-10-CM
to SNOMED CT).

o Algorithmic & Manual Mapping: For local or non-standard codes, use natural language
processing (NLP) and algorithmic searches to suggest potential matches to the standard
terminology.[1] However, clinical expert review is critical to verify these matches and
prevent misclassification.[1]

o Create a Reusable Mapping File: Document all mappings in a version-controlled file. This
ensures reproducibility and transparency.[2]

Q2: I'm working with laboratory data from multiple international sites, and the units of
measurement for the same test are different (e.g., mg/dL vs. mmol/L for glucose). What is the
best practice for standardization?

A2: Standardizing units is crucial for accurate analysis. A systematic approach is required to
prevent data loss and ensure clinical validity.[1]

o Strategy:

o Profile the Data: Identify all unique tests and their corresponding units as they appear in
the source data.

o Define a Standard Unit: For each lab test, select a single, internationally recognized unit of
measurement (e.g., using LOINC as a guide).

o Verify and Convert: Use established clinical conversion factors to transform values. It is
critical to have clinical experts review the test names, specimen types, and units to ensure
the conversions are appropriate.[1]

o Handle Non-Convertible Units: Document and quarantine records with units that cannot be
reliably converted. A study on standardizing liver function tests found that this approach
successfully converted the vast majority of records, with only 1.1% being excluded.[1]

Q3: We are trying to harmonize data from five different health data standards (e.g., HL7 FHIR,
OMOP, CDISC). How do we manage the conceptual differences between data elements that
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have similar names but different definitions?

A3: This requires moving beyond simple name matching to a concept-based harmonization
approach. The goal is to map the underlying meaning of each data element.[2]

e Strategy:

o Identify Concepts: For each topic (e.g., gender, vital status), identify the underlying
concept represented by data elements across the different standards.[2]

o Cluster Similar Concepts: Group the concepts that are semantically equivalent. For
example, concepts representing biological sex might be clustered separately from those
representing gender identity.[2]

o Construct Mappings: Create explicit mappings between these concept clusters. This
provides a more robust and context-aware harmonization than direct element-to-element

mapping.[2]

o Use a Common Data Model (CDM): A powerful approach is to map all source datato a
CDM like the Observational Medical Outcomes Partnership (OMOP) CDM. This provides a
standardized structure and terminology, facilitating large-scale, reproducible analyses.

Troubleshooting Guide
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Problem

Possible Cause

Recommended Solution

High rate of mapping failure
when using automated tools

for lab codes.

Ambiguous or non-standard
local test names; tool lacks

context.

Implement a semi-automated
approach. Use algorithms for
initial matching, but ensure

final validation is performed by

clinical experts who
understand the context of each

data source.[1][3]

Re-run the code mapping

process. Ensure all relevant
codes (e.g., ICD-9, ICD-10,
SNOMED) are mapped to a

single target concept. Use a

After merging datasets, patient  Inconsistent diagnostic codes

counts for a specific condition were not fully harmonized,

are unexpectedly low. leading to fragmented cohorts.

tool to explore the hierarchy of
the target ontology to include

parent concepts if necessary.

Isolate the problematic data

points and trace them back to
Data for a key lab value ] ] the source. Verify the original
_ An incorrect conversion factor _ .
appears bimodal or has ] units and the conversion factor
] ] was applied, or a subset of ]
outliers after unit applied. Implement data
o data was not converted. ] )
standardization. quality checks post-conversion
to flag values outside of

clinically plausible ranges.

Section 2: Data Linkage & Patient Identity

This section covers challenges related to accurately and securely linking patient data from
different sources.

Frequently Asked Questions (FAQSs)

Q1: What is the best practice for linking a patient's clinical trial data with their RWD from EHRs
and claims while maintaining privacy?
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Al: The industry standard is privacy-preserving record linkage (PPRL) using tokenization.
e Strategy:

o Obtain Patient Consent: It is a best practice to get patient consent for RWD linkage
upfront, even if the data is de-identified.[4] Consent rates are often high (around 85%).[4]

o Collect Personally Identifiable Information (PII): Securely collect a consistent set of PlI
(e.g., name, date of birth, address) from trial participants.[4]

o Tokenization: Use a third-party service to convert the PIl into an encrypted, irreversible
token (e.g., a HealthVerity ID or HVID).[4][5] This token replaces the direct identifiers.

o Link Across Datasets: The same tokenization process is applied to other RWD sources
(EHR, claims). Records with matching tokens can then be linked without exposing the
underlying PII.[4][5] This method allows for the creation of a longitudinal patient journey.[6]

Q2: We are trying to link records between a hospital's EHR and a trauma registry. What are the
main linkage methodologies?

A2: There are two primary methods for record linkage:

o Deterministic Linkage: This method matches records based on an exact match of a set of
unique identifiers (e.g., medical record number, social security number). It is straightforward
but can fail if there are any errors or variations in the identifiers.[7]

e Probabilistic Linkage: This method is more flexible and powerful. It calculates a match
probability score based on the agreement and disagreement of several identifiers (e.g.,
name, date of birth, zip code).[7] A threshold is set to determine which pairs are considered a
match, a non-match, or require manual review. This approach is more resilient to minor data
entry errors.

Experimental Protocol: Probabilistic Data Linkage

o Data Preparation: Select linking variables (e.g., first name, last name, DOB, zip code)
present in both datasets. Clean and standardize these variables (e.g., convert names to
uppercase, format dates consistently).

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b13389108?utm_src=pdf-body
https://blog.healthverity.com/four-steps-to-linking-clinical-trial-and-real-world-data
https://blog.healthverity.com/four-steps-to-linking-clinical-trial-and-real-world-data
https://blog.healthverity.com/four-steps-to-linking-clinical-trial-and-real-world-data
https://blog.healthverity.com/four-steps-to-linking-clinical-trial-and-real-world-data
https://pmc.ncbi.nlm.nih.gov/articles/PMC11399707/
https://www.benchchem.com/product/b13389108?utm_src=pdf-body
https://blog.healthverity.com/four-steps-to-linking-clinical-trial-and-real-world-data
https://pmc.ncbi.nlm.nih.gov/articles/PMC11399707/
https://www.inovalon.com/resource/unlocking-real-world-evidence-insights-with-data-linking/
https://www.benchchem.com/product/b13389108?utm_src=pdf-body
https://rethinkingclinicaltrials.org/chapters/conduct/acquiring-real-world-data/common-real-world-data-sources/
https://rethinkingclinicaltrials.org/chapters/conduct/acquiring-real-world-data/common-real-world-data-sources/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13389108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Blocking: Divide the datasets into smaller, manageable blocks based on a variable that is
unlikely to have errors (e.g., the first letter of the last name or state of residence). This
reduces the number of pairwise comparisons needed.

Pairwise Comparison: Within each block, compare all possible pairs of records from the two
datasets.

Calculate Agreement Weights: For each linking variable, calculate agreement and
disagreement weights (m- and u-probabilities) based on their estimated reliability and
frequency.

Compute Total Score: For each record pair, sum the weights to get a total linkage score.

Set Thresholds: Define two thresholds: an upper threshold above which pairs are considered
definite matches, and a lower threshold below which pairs are considered definite non-
matches. Pairs with scores between the thresholds are sent for manual review.

Evaluate Linkage Quality: Assess the linkage quality by calculating metrics such as
sensitivity, specificity, and positive predictive value on a manually reviewed sample.

Section 3: Data Quality and Completeness

This section addresses common problems with the intrinsic quality of RWD, such as
missingness, errors, and inconsistencies.

Frequently Asked Questions (FAQSs)

Q1: My EHR dataset has a significant amount of missing data for a key variable (e.g., Body
Mass Index). What are my options for handling this?

Al: The choice of method depends on the extent and pattern of missingness. Ignoring it can
introduce significant bias.[8]

o Strategy:

o Assess the Missingness: Determine if the data is missing completely at random (MCAR),
at random (MAR), or not at random (MNAR). This will guide your strategy.
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o Complete Case Analysis: The simplest approach is to analyze only the records with
complete data. This is acceptable for small amounts of MCAR data but can lead to bias
and loss of statistical power otherwise.

o Single Imputation: Replace missing values with a single value, such as the mean, median,
or mode. This is easy to implement but underestimates variance.

o Multiple Imputation: This is often the preferred method. It involves creating multiple
complete datasets by imputing the missing values based on the distributions of the
observed data. The analysis is performed on each dataset, and the results are pooled.
This approach provides more accurate standard errors.

o Use of Unstructured Data: For some variables, the missing information may be present in
unstructured clinical notes.[9] Natural Language Processing (NLP) techniques can be
used to extract this information and fill in the gaps.[9]

Q2: How can we assess if our RWD sources are "fit-for-purpose” for a regulatory submission?
A2: The FDA emphasizes two core pillars for RWD quality: relevance and reliability.[10]
o Strategy:

o Assess Relevance:

» Clear Research Question: Start with a well-defined research question that the data must
be able to answer.[10]

» Variable Coverage: Ensure the dataset contains the necessary data elements (e.qg.,
exposures, outcomes, covariates) with sufficient detail and follow-up time.

o Assess Reliability:
» Data Provenance: Document the origin of the data and how it was collected.

» Data Quality Audit: Conduct a thorough audit of the data for completeness, accuracy,
and timeliness.[10][11] Implement automated quality checks and maintain audit trails.
[10]
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» Standardization: Ensure data collection and formatting are standardized across sites to

maintain consistency.[10]

Quantitative Data Summary

The following table summarizes common data quality issues and their potential business

impact, highlighting the importance of addressing them early in the research lifecycle.

_ - Reported Business Common RWD
Data Quality Issue Description
Impact Sources Affected
) The average
Entries that are o
_ organization loses an
factually incorrect ] )
, estimated $12.9 EHR, Claims,
Inaccurate Data (e.g., misspelled o o
million annually due to  Registries
names, wrong ZIP ]
poor data quality.[12]
codes).[12]
[13]
Records with missing
) o Can lead to flawed
information in key ) )
analyses, unreliable EHR, Patient-

Incomplete Data

fields (e.g., no value
for BMI, missing
race/ethnicity).[13][14]

conclusions, and
biased results.[14][15]

Reported Outcomes

Duplicate Data

The same patient or
event is recorded
multiple times.[13][15]

Inflates patient counts,
skews metrics, and
increases storage
costs.[13]

Claims, Registries

Data Heterogeneity

Data for the same
concept is
represented in
different formats or
codes.[16][17]

A significant barrier to
integrating datasets
and conducting multi-
site studies.[3][16]

EHR, Lab Systems,

Claims

Visualizations & Workflows
General RWD Harmonization Workflow
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The following diagram illustrates a typical workflow for harmonizing disparate RWD sources
into an analysis-ready dataset.

4 A
1. Data Ingestion
_ ___________.:
f ! 2. Harmonization & Standardization 3. Analysis & Evidence Generation
Claims Data Privacy-Preserving » | Mapto Common ~ Data Quality Analysis-Ready Real-World
L Record Linkage ™| Data Model (CDM) ™| Assessment & Cleaning Dataset Evidence
EHR Data

—

Click to download full resolution via product page
Caption: A workflow for harmonizing disparate Real-World Data sources.

Semantic Mapping Logic

This diagram shows the logical relationship when mapping local, non-standard terms to a
common ontology.

Source Systems (Local Terms)

Local Code A: Local Code B: ICD-9:
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Caption: Mapping multiple local terms to a single standard ontology concept.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. pharmasug.org [pharmasug.org]

o 2. researchgate.net [researchgate.net]

o 3. j2interactive.com [j2interactive.com]

e 4. blog.healthverity.com [blog.healthverity.com]

o 5. Linking clinical trial participants to their U.S. real-world data through tokenization: A
practical guide - PMC [pmc.ncbi.nlm.nih.gov]

e 6. Unlocking Real-World Evidence Insights with Data Linking - Inovalon [inovalon.com]

e 7. Common Real-World Data Sources - Rethinking Clinical Trials [rethinkingclinicaltrials.org]
« 8. lifebit.ai [lifebit.ai]

e 9.ispor.org [ispor.org]

e 10. careevolution.com [careevolution.com]

e 11. 9 Common Data Quality Issues and How to Overcome Them [sagacitysolutions.co.uk]

e 12. firsteigen.com [firsteigen.com]

e 13. Gable Blog - 7 Common Data Quality Issues (and How to Solve Them) [gable.ai]

» 14. Real-world data: a comprehensive literature review on the barriers, challenges, and
opportunities associated with their inclusion in the health technology assessment process -
PMC [pmc.ncbi.nim.nih.gov]

e 15. atlan.com [atlan.com]
e 16. Real World Data | CDISC [cdisc.org]

o 17. Breadth versus depth: balancing variables, sample size, and quality in Chinese cohort
studies | The BMJ [bmj.com]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b13389108?utm_src=pdf-custom-synthesis
https://pharmasug.org/proceedings/2021/RW/PharmaSUG-2021-RW-209.pdf
https://www.researchgate.net/publication/387226650_Cross-Standard_Health_Data_Harmonization_using_Semantics_of_Data_Elements
https://www.j2interactive.com/blog/2021/12/standardize-lab-codes/
https://blog.healthverity.com/four-steps-to-linking-clinical-trial-and-real-world-data
https://pmc.ncbi.nlm.nih.gov/articles/PMC11399707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11399707/
https://www.inovalon.com/resource/unlocking-real-world-evidence-insights-with-data-linking/
https://rethinkingclinicaltrials.org/chapters/conduct/acquiring-real-world-data/common-real-world-data-sources/
https://lifebit.ai/blog/challenges-of-using-real-world-data-in-research/
https://www.ispor.org/docs/default-source/intl2024/2024isporiqviahybrid-approachtohposterv1139103-pdf.pdf?sfvrsn=34345309_0
https://careevolution.com/post/real-world-data-in-life-sciences-a-starters-guide-to-new-fda-guidances/
https://www.sagacitysolutions.co.uk/about/news-and-blog/data-quality-issues/
https://firsteigen.com/blog/10-common-data-quality-issues-and-how-to-solve-them/
https://www.gable.ai/blog/common-data-quality-issues
https://pmc.ncbi.nlm.nih.gov/articles/PMC10932954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10932954/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10932954/
https://atlan.com/data-quality-issues/
https://www.cdisc.org/standards/real-world-data
https://www.bmj.com/content/391/bmj-2024-082566
https://www.bmj.com/content/391/bmj-2024-082566
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13389108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

 To cite this document: BenchChem. [Technical Support Center: Harmonizing Disparate Real-
world Data (RWD)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13389108#challenges-in-harmonizing-disparate-real-
world-data-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b13389108#challenges-in-harmonizing-disparate-real-world-data-sources
https://www.benchchem.com/product/b13389108#challenges-in-harmonizing-disparate-real-world-data-sources
https://www.benchchem.com/product/b13389108#challenges-in-harmonizing-disparate-real-world-data-sources
https://www.benchchem.com/product/b13389108#challenges-in-harmonizing-disparate-real-world-data-sources
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13389108?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13389108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

